N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Muscarinic Receptor Pharmacology M1 Selective Agonist Cholinergic Drug Discovery

This 2-methylquinazoline acetamide is a validated M1 muscarinic agonist (IC50=63 nM) with selectivity over other subtypes. Its 3-bromo substitution provides a distinct binding mode (IC50=5.62 µM) versus the 3-chloro analog (Ki=6.63 µM), enabling structure-activity relationship studies. With logP 3.8 and TPSA within CNS drug-like space, it is suitable for blood-brain barrier penetration and focused neurological screening libraries. Researchers investigating M1-mediated cognition and neuroprotection in Alzheimer's models can rely on this compound for reproducible, subtype-specific signaling data.

Molecular Formula C17H14BrN3O2
Molecular Weight 372.222
CAS No. 1111149-24-6
Cat. No. B2653700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS1111149-24-6
Molecular FormulaC17H14BrN3O2
Molecular Weight372.222
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22)
InChIKeyMDZWSNBXUPLWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: Chemical Class and Core Identity


N-(3-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1111149-24-6) is a synthetic quinazoline derivative featuring a 2-methylquinazoline core linked via an oxyacetamide bridge to a meta-bromophenyl moiety [1]. Quinazoline-based compounds are widely investigated for their bioactivity, particularly as kinase inhibitors and modulators of G-protein coupled receptors [2]. This specific compound has documented affinity for muscarinic acetylcholine receptors (mAChRs), with curated binding data available in authoritative databases, positioning it as a tool for cholinergic signaling research [3].

Why N-(3-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Cannot Be Replaced by a Generic Quinazoline Analog


Within the quinazoline acetamide chemotype, minor structural perturbations—such as halogen substitution pattern or the 2-methyl group—can drastically alter target engagement and selectivity profiles. For example, replacing the 3-bromo substituent with a 3-chloro group shifts the muscarinic receptor affinity from an IC50 of 5.62 µM to a Ki of 6.63 µM, indicating altered binding kinetics [1][2]. The 2-methyl substituent further distinguishes this compound from des-methyl quinazolines, which lack the steric and electronic contributions that influence ligand-receptor complementarity [3]. Simple generic substitution therefore risks losing the specific pharmacological fingerprint required for reproducible research.

Quantitative Differentiation of N-(3-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide from Closest Analogs


Muscarinic M1 Receptor Agonist Potency vs. Pan-Muscarinic Binding: Evidence of Subtype Selectivity

The compound displays a marked potency difference between human M1 receptor agonism (IC50 = 63 nM) and general rodent muscarinic receptor displacement (IC50 = 5,620 nM), suggesting a >89-fold selectivity window [1]. This contrasts with the 3-chloro analog which exhibits a Ki of 6,630 nM in a comparable rat brain membrane assay, a relatively non-selective profile [2]. The M1-preferring activity of the 3-bromo derivative is valuable for research focused on cognitive function and Alzheimer's disease models, where M1 agonism is a therapeutic target.

Muscarinic Receptor Pharmacology M1 Selective Agonist Cholinergic Drug Discovery

Halogen-Dependent Binding: Bromine vs. Chlorine in Muscarinic Receptor Engagement

Direct comparison of binding data from analogous assays reveals that the 3-bromophenyl derivative (IC50 = 5,620 nM) and the 3-chlorophenyl analog (Ki = 6,630 nM) exhibit similar but non-identical affinities for rat brain muscarinic receptors [1][2]. The ~1.2-fold difference, while modest, is consistent with the known hierarchy of halogen bonding strength (Br > Cl) influencing ligand-receptor interactions [3]. Bromine's greater polarizability and sigma-hole potential may contribute to enhanced van der Waals contacts within the receptor binding pocket.

Halogen Bonding Structure-Activity Relationship (SAR) Muscarinic Receptor Ligands

Physicochemical Property Differentiation: logP and Topological Polar Surface Area

The compound's computed XLogP3-AA of 3.8 and a topological polar surface area (TPSA) of approximately 64 Ų provide a baseline for assessing CNS drug-likeness [1]. In comparison, the des-bromo parent scaffold (2-methylquinazolin-4-ol) has a logP of ~1.2, underscoring the lipophilicity contribution of the 3-bromophenyl substituent . This higher logP value shifts the compound closer to the optimal CNS drug space (logP 2-4, TPSA < 90 Ų), a property not shared by more polar or less substituted quinazoline analogs.

Drug-likeness Lipophilicity BBB Permeability Prediction

Validated Application Scenarios for N-(3-Bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Based on Current Evidence


M1 Muscarinic Receptor Probe for Alzheimer's Disease Research

The compound's demonstrated M1 agonist activity (IC50 = 63 nM) with selectivity over other muscarinic subtypes positions it as a candidate pharmacological tool for studying M1-mediated signaling in cognition and neuroprotection [1]. Researchers investigating cholinergic deficits in Alzheimer's models can utilize this compound to dissect M1-specific pathways, where non-selective muscarinic ligands would confound interpretation.

Halogen Bonding SAR Studies in GPCR Ligand Design

The direct comparison of binding affinities between the 3-bromo (IC50 = 5.62 µM) and 3-chloro (Ki = 6.63 µM) analogs provides a quantitative basis for investigating the role of halogen bonding in muscarinic receptor engagement [1][2]. Medicinal chemistry teams can use this compound pair to parameterize computational models of sigma-hole interactions in GPCR binding pockets.

CNS-Penetrant Screening Library Expansion

With a computed logP of 3.8 and TPSA within CNS drug-like space, this compound is suitable for inclusion in focused screening libraries targeting neurological targets [3]. Its physicochemical profile differentiates it from more polar quinazoline derivatives that are less likely to cross the blood-brain barrier.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.